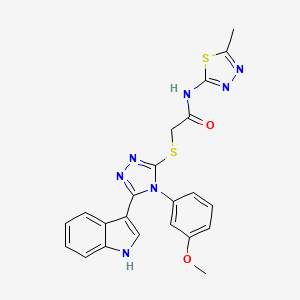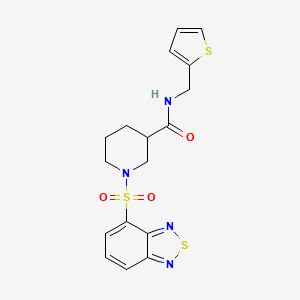
Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the ethyl and methoxyphenyl groups through Friedel-Crafts alkylation and acylation reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure reactors and continuous flow systems can be employed to scale up the synthesis while maintaining control over reaction conditions such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-ethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Ethyl 6-(4-methylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Uniqueness
Ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C24H26O4 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 6-(4-ethylphenyl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H26O4/c1-4-16-9-11-17(12-10-16)21-14-19(18-7-6-8-20(13-18)27-3)15-22(25)23(21)24(26)28-5-2/h6-13,15,21,23H,4-5,14H2,1-3H3 |
InChI Key |
IOLZPMSLGGJZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B11429423.png)
![2-{4-[(4-cyclohexylphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline](/img/structure/B11429430.png)
![N-[(4-Benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide](/img/structure/B11429435.png)
![N-(2-chloro-4-nitrophenyl)-N'-(tetrazolo[1,5-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B11429436.png)

![8-(5-bromo-2-methoxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429462.png)
![Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11429466.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11429470.png)
![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11429472.png)
![5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11429483.png)
![2-butyl-7-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11429488.png)
![N-(2-chlorobenzyl)-4-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11429491.png)


